1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine
CAS No.: 885699-33-2
Cat. No.: VC2916095
Molecular Formula: C9H15N3S
Molecular Weight: 197.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885699-33-2 |
|---|---|
| Molecular Formula | C9H15N3S |
| Molecular Weight | 197.3 g/mol |
| IUPAC Name | 4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3 |
| Standard InChI Key | JZBJFMUAZJMOCI-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)CN2CCNCC2 |
| Canonical SMILES | CC1=CSC(=N1)CN2CCNCC2 |
Introduction
Chemical Identity and Structure
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine is characterized by a thiazole ring connected to a piperazine ring via a methylene bridge. The compound belongs to two important heterocyclic classes: thiazoles and piperazines. The thiazole portion contains a methyl group at the 4-position, contributing to its distinctive chemical profile.
The structural characteristics of this compound include a five-membered thiazole ring containing sulfur and nitrogen atoms, connected through a methylene linker to a six-membered piperazine ring with two nitrogen atoms in opposing positions. This arrangement allows for multiple sites of chemical reactivity and potential biological interactions.
Table 1: Chemical Identifiers of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine
| Parameter | Value |
|---|---|
| Chemical Formula | C9H15N3S |
| Molecular Weight | 197.3 g/mol |
| CAS Number | 885699-33-2 |
| MDL Number | MFCD11007746 |
| PubChem CID | 43841554 |
| IUPAC Name | 4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3 |
| InChI Key | JZBJFMUAZJMOCI-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)CN2CCNCC2 |
The molecular structure of this compound provides multiple points for chemical modification and interaction with biological targets, making it potentially valuable for pharmaceutical research and development efforts .
Synthesis and Preparation
The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the reaction of a thiazole derivative with a piperazine moiety. While specific synthesis methods may vary depending on the desired purity and yield, general approaches often include:
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Preparation of a functionalized 4-methyl-1,3-thiazole core
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Introduction of a reactive group at the 2-position of the thiazole
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Coupling with piperazine through nucleophilic substitution reactions
Companies like American Elements provide this compound as part of their life science products catalog, often offering customization in purity levels (99%, 99.9%, 99.99%, 99.999%, and higher) and quantities to meet research needs .
The synthesis typically yields the compound as an oil, which requires appropriate purification techniques to achieve the desired purity for research applications. Modern synthetic approaches may employ various catalysts and optimized reaction conditions to improve yields and reduce the formation of byproducts.
| Classification | Category | Hazard Statement |
|---|---|---|
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
Related Compounds
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine belongs to a broader family of thiazole-piperazine derivatives with diverse applications. Several related compounds have been identified in the literature and commercial sources.
Salt Forms
The hydrochloride salt of this compound, 1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride (CAS: 1351642-23-3), has different physicochemical properties that may offer advantages in terms of stability, solubility, or formulation in certain applications .
Table 4: Comparison of Free Base and Hydrochloride Salt
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 885699-33-2 | 1351642-23-3 |
| Molecular Weight | 197.3 g/mol | 233.76 g/mol |
| Formula | C9H15N3S | C9H16ClN3S |
| Physical State | Oil | Not specified |
Structurally Related Compounds
Several structurally related compounds include:
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1-[(4-methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride (CAS: 1052549-44-6), where the methylene linker is replaced by an acetyl group .
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1-(4-Methyl-1,3-thiazol-2-yl)piperazine (CAS: 40615-11-0), which lacks the methylene bridge between the thiazole and piperazine rings .
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Various masitinib analogues where the N-methylpiperazine group is replaced with different chemical moieties, demonstrating the importance of piperazine derivatives in pharmaceutical research .
These structurally related compounds expand the chemical space around 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine and may offer different biological activities and pharmaceutical applications.
| Supplier | Product Details | Purity |
|---|---|---|
| American Elements | Customizable quantities and grades | Various (99% to 99.999+%) |
| Vulcanchem | Research grade | 95+% |
| AK Scientific | Research grade | 95% |
| AchemBlock | Various formats | Not specified |
American Elements supplies this compound in most volumes including bulk quantities and can produce materials to customer specifications. Typical bulk packaging includes palletized plastic 5 gallon/25 kg pails, fiber and steel drums to 1 ton super sacks in full container or truck load quantities. Research and sample quantities and air-sensitive materials may be packaged under argon or vacuum .
Shipping documentation typically includes a Certificate of Analysis and Safety Data Sheet (SDS). This wide availability from multiple suppliers ensures researchers have access to this compound for various scientific and pharmaceutical applications .
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